2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing organic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms. The compound also features a dichloromethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-dichloro-4-methoxyphenylboronic acid with trimethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. .
Scientific Research Applications
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs with potential therapeutic applications.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the formation of boronate esters or boron-nitrogen complexes. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane include other boron-containing organic compounds such as:
Phenylboronic acid: Used in organic synthesis and as a sensor for saccharides.
Boron trifluoride etherate: A Lewis acid catalyst used in various chemical reactions.
Boronic esters: Used in Suzuki coupling reactions for the formation of carbon-carbon bonds. What sets this compound apart is its unique dioxaborinane ring structure, which imparts distinct chemical reactivity and stability compared to other boron-containing compounds
Properties
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-8-7-13(2,3)19-14(18-8)9-5-10(15)12(17-4)11(16)6-9/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGQYRBOQRARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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